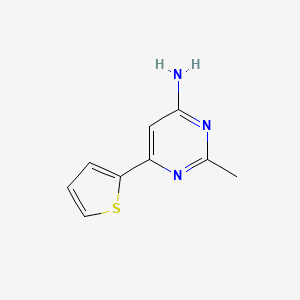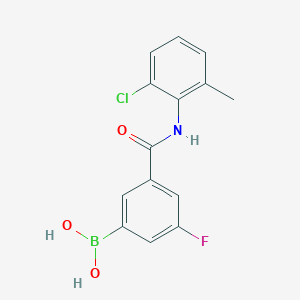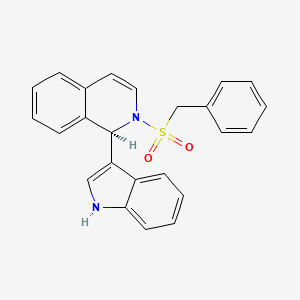
(1R)-2-benzylsulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2-benzylsulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines an indole moiety with an isoquinoline ring, connected via a benzylsulfonyl group. The stereochemistry of the compound is specified by the (1R) configuration, indicating the spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-benzylsulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and isoquinoline precursors, followed by the introduction of the benzylsulfonyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors, which allow for better control over reaction parameters and scalability. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-2-benzylsulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce different isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R)-2-benzylsulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound can be used to study the interactions between heterocyclic compounds and biological macromolecules. Its indole moiety is particularly interesting due to its presence in many biologically active molecules.
Medicine
The compound has potential applications in medicinal chemistry, where it can be explored for its pharmacological properties. Its structure suggests that it might interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties might be leveraged in the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of (1R)-2-benzylsulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline involves its interaction with molecular targets such as enzymes or receptors. The indole and isoquinoline moieties can bind to specific sites on these targets, modulating their activity. The benzylsulfonyl group might also play a role in enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-benzylsulfonyl-1H-indole: Lacks the isoquinoline moiety but shares the benzylsulfonyl group.
1-(1H-indol-3-yl)-1H-isoquinoline: Similar structure but without the benzylsulfonyl group.
2-benzylsulfonyl-1H-isoquinoline: Contains the isoquinoline and benzylsulfonyl groups but lacks the indole moiety.
Uniqueness
(1R)-2-benzylsulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline is unique due to its combination of indole and isoquinoline moieties, connected via a benzylsulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Eigenschaften
Molekularformel |
C24H20N2O2S |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
(1R)-2-benzylsulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline |
InChI |
InChI=1S/C24H20N2O2S/c27-29(28,17-18-8-2-1-3-9-18)26-15-14-19-10-4-5-11-20(19)24(26)22-16-25-23-13-7-6-12-21(22)23/h1-16,24-25H,17H2/t24-/m1/s1 |
InChI-Schlüssel |
YCOHEPDJLXZVBZ-XMMPIXPASA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CS(=O)(=O)N2C=CC3=CC=CC=C3[C@@H]2C4=CNC5=CC=CC=C54 |
Kanonische SMILES |
C1=CC=C(C=C1)CS(=O)(=O)N2C=CC3=CC=CC=C3C2C4=CNC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,2-Dioxaborolane, 2-[2,3-dihydro-7-(methoxymethoxy)-1-methyl-1H-benz[e]inden-9-yl]-4,4,5,5-tetramethyl-](/img/structure/B13403856.png)
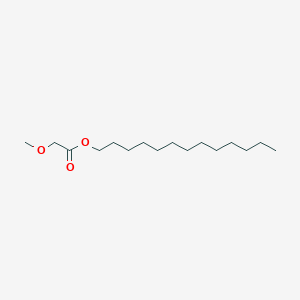
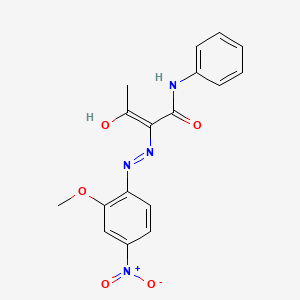
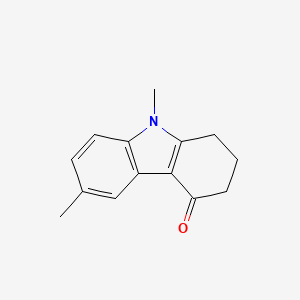

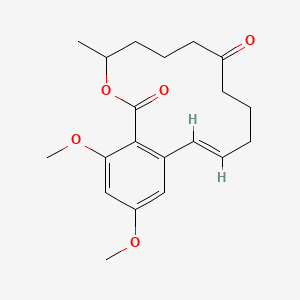
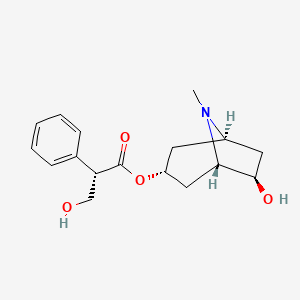

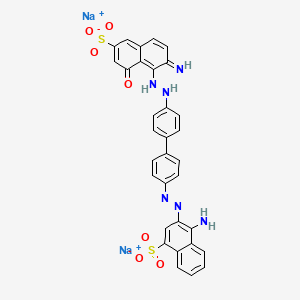
![6-Sulfanyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B13403921.png)
![2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13403923.png)

